molecular formula C7H6FN3 B1378251 5-Fluoro-1H-indazol-6-amine CAS No. 1360963-10-5

5-Fluoro-1H-indazol-6-amine

Cat. No.: B1378251
CAS No.: 1360963-10-5
M. Wt: 151.14 g/mol
InChI Key: DGECTWQQSPPPRB-UHFFFAOYSA-N
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Description

5-Fluoro-1H-indazol-6-amine is a fluorinated indazole derivative serving as a key synthetic intermediate and privileged scaffold in medicinal chemistry and drug discovery research . The indazole core is a prominent feature in numerous pharmacologically active compounds due to its ability to mimic natural structures and interact with diverse biological targets . Researchers value this compound for developing novel small molecules, particularly in oncology and neuroscience. Indazole-based structures are present in several FDA-approved anticancer drugs, such as Pazopanib and Niraparib, underscoring the scaffold's significance in designing potent antitumor agents . Furthermore, recent studies highlight that C5- and C6-substituted indazole derivatives demonstrate exceptional potency as inhibitors of Monoamine Oxidase B (MAO-B), with IC50 values in the nanomolar range . This makes 5-Fluoro-1H-indazol-6-amine a critical building block for neuroscientists investigating potential treatments for neurodegenerative disorders like Parkinson's disease . The compound's structure, featuring a reactive amine group and a fluorine atom, allows for versatile chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the synthesis of more complex target molecules . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGECTWQQSPPPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 6-Fluoro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the User: Regarding the Topic "5-Fluoro-1H-indazol-6-amine"

Dear Researcher,

Following a comprehensive search across multiple chemical databases, scientific literature, and supplier catalogs, we were unable to identify a registered CAS number or substantive technical data for the specific isomer you requested: 5-Fluoro-1H-indazol-6-amine .

This suggests that the compound is either not commercially available, is exceptionally rare, or has not been significantly reported in peer-reviewed literature.

However, our search yielded extensive information on a closely related and structurally significant isomer: 6-Fluoro-1H-indazol-5-amine (CAS No. 709046-14-0) . This compound is a well-documented and vital building block in medicinal chemistry and drug discovery. The synthetic strategies, physicochemical properties, and applications of this isomer are highly relevant and will likely provide valuable insights for research involving substituted fluoro-amino indazoles.

Therefore, we have pivoted the focus of this technical guide to 6-Fluoro-1H-indazol-5-amine to provide you with a data-rich, accurate, and practical resource. We believe this in-depth guide will serve as an essential tool for your research and development endeavors in this important area of chemistry.

CAS Number: 709046-14-0

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-1H-indazol-5-amine, a pivotal heterocyclic building block in modern drug discovery. The indazole scaffold is a privileged structure in medicinal chemistry, and the strategic incorporation of fluorine and amine functionalities imparts unique physicochemical properties that are highly desirable for developing novel therapeutics. This document details the compound's properties, outlines a validated synthetic methodology with mechanistic insights, explores its critical applications as a pharmaceutical intermediate, and provides essential safety and handling protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals engaged in the design and synthesis of novel molecular entities.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of medicinal chemistry.[1] Its rigid structure and ability to participate in various non-covalent interactions (such as hydrogen bonding and π-stacking) make it an ideal scaffold for engaging with biological targets. Consequently, indazole derivatives have found broad pharmacological applications, including anti-inflammatory, anti-tumor, and anti-diabetic activities.[1][2]

The specific compound, 6-Fluoro-1H-indazol-5-amine, is of particular interest due to the synergistic effects of its substituents:

  • The Amine Group (at C5): Provides a key reactive handle for further molecular elaboration. It can be readily derivatized to form amides, sulfonamides, or ureas, enabling the exploration of a vast chemical space and fine-tuning of structure-activity relationships (SAR).

  • The Fluorine Atom (at C6): The introduction of fluorine is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence conformation, often leading to improved pharmacokinetic and pharmacodynamic profiles.

This unique combination makes 6-Fluoro-1H-indazol-5-amine a high-value intermediate for synthesizing complex molecules targeting a range of disease pathways.

Physicochemical and Safety Data

A summary of the key properties and hazard information for 6-Fluoro-1H-indazol-5-amine is presented below.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 709046-14-0[3]
Molecular Formula C₇H₆FN₃[3]
Molecular Weight 151.14 g/mol [3]
IUPAC Name 6-fluoro-1H-indazol-5-amine[3]
Synonyms 5-Amino-6-fluoroindazole[3]
Boiling Point 358.3 °C at 760 mmHg[3]
Density 1.488 g/cm³[3]
Flash Point 170.5 °C[3]
Table 2: GHS Hazard and Precautionary Statements
CategoryCodeStatementSource(s)
Hazard Statements H302Harmful if swallowed[3]
H315Causes skin irritation[3]
H319Causes serious eye irritation[3]
H335May cause respiratory irritation[3]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray[3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3]

Synthesis and Manufacturing Insights

The synthesis of substituted indazoles can be achieved through various routes, including transition metal-catalyzed reactions and reductive cyclizations.[4] A common and effective strategy for producing 6-Fluoro-1H-indazol-5-amine involves the cyclization of a suitably substituted phenylhydrazine precursor.

Diagram 1: General Synthetic Workflow

G A Starting Material (e.g., 2,4-Difluoro-5-nitrobenzonitrile) B Step 1: Hydrazinolysis Reagent: Hydrazine Hydrate Forms the pyrazole ring precursor. A->B Formation of Hydrazide C Step 2: Reductive Cyclization Reagent: e.g., SnCl2/HCl or H2/Pd-C Reduces nitro group and facilitates ring closure. B->C Intramolecular Reaction E Purification (Crystallization / Chromatography) C->E Crude Product D Final Product 6-Fluoro-1H-indazol-5-amine E->D Isolation

Caption: A plausible synthetic pathway for 6-Fluoro-1H-indazol-5-amine.

Protocol 1: Example Synthesis via Reductive Cyclization

This protocol is a representative method. Researchers should always first consult primary literature and perform appropriate risk assessments.

  • Step 1: Synthesis of 2-Amino-4-fluoro-5-nitrobenzonitrile

    • Rationale: This step introduces the key functionalities in the correct orientation on the benzene ring. The nitrile group will become the C3 carbon of the indazole, and the nitro group is a precursor to the amine required for cyclization.

    • Procedure: To a solution of a suitable difluoronitrobenzene precursor in a polar aprotic solvent (e.g., DMSO), add a source of ammonia (e.g., aqueous ammonia) dropwise at a controlled temperature. The reaction is monitored by TLC or LC-MS until the starting material is consumed. The product is typically isolated by precipitation upon adding water, followed by filtration and drying.

  • Step 2: Diazotization and Cyclization

    • Rationale: This is the key indazole-forming step. The amino group is converted to a diazonium salt, which is then reduced in situ. The resulting hydrazine intermediate undergoes spontaneous intramolecular cyclization to form the stable indazole ring.

    • Procedure: a. Suspend the 2-Amino-4-fluoro-5-nitrobenzonitrile from Step 1 in aqueous acid (e.g., HCl). Cool the mixture to 0-5 °C in an ice bath. b. Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete diazotization. c. Prepare a solution of a reducing agent, such as tin(II) chloride (SnCl₂) in concentrated HCl. Add the cold diazonium salt solution to the reducing agent solution slowly, controlling any exotherm. d. Allow the reaction to warm to room temperature and stir until the reaction is complete. The cyclization forms the indazole ring while simultaneously reducing the nitro group to the final amine.

  • Step 3: Work-up and Purification (A Self-Validating System)

    • Rationale: This step is critical for isolating a pure, well-characterized product, ensuring the integrity of subsequent research.

    • Procedure: a. Basify the acidic reaction mixture carefully with a strong base (e.g., NaOH solution) to a pH > 10. This precipitates the crude product. b. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). c. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. d. The crude solid is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Fluoro-1H-indazol-5-amine. e. Validation: The final product's identity and purity must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS, comparing the data to established literature values.

Applications in Drug Discovery

6-Fluoro-1H-indazol-5-amine is not typically a final drug product but rather a crucial intermediate. Its bifunctional nature (a nucleophilic amine and the indazole ring) allows it to be incorporated into larger, more complex molecules.

Diagram 2: Role as a Molecular Scaffold

G cluster_0 Core Building Block cluster_1 Synthetic Elaboration cluster_2 Advanced Intermediates / Final APIs A 6-Fluoro-1H-indazol-5-amine CAS: 709046-14-0 B Reaction at N-H (Alkylation, Arylation) A->B R-X C Reaction at -NH2 (Amidation, Sulfonylation) A->C R-COCl D Kinase Inhibitors B->D E GPCR Modulators B->E F Other Therapeutic Agents B->F C->D C->E C->F

Caption: Derivatization pathways for 6-Fluoro-1H-indazol-5-amine in drug design.

  • Kinase Inhibitors: The indazole core is a well-known "hinge-binder" motif that can interact with the ATP-binding site of many protein kinases. The amine at the 5-position is often used to attach a solubilizing group or a moiety that probes deeper into the protein pocket, enhancing potency and selectivity.

  • Anticancer Agents: Many 6-aminoindazole-containing compounds have demonstrated anticancer activity.[5] For example, derivatives have shown potent anti-proliferative effects in human colorectal cancer cell lines.[5]

  • Other CNS and Inflammatory Targets: The scaffold has been explored for a wide variety of other targets due to its favorable drug-like properties.

Conclusion

6-Fluoro-1H-indazol-5-amine is a strategically designed molecular building block that provides chemists with a robust platform for generating novel and diverse chemical entities. The interplay between the reactive amine handle, the bio-active indazole core, and the modulating fluorine atom makes it an invaluable tool in the quest for new therapeutics. The synthetic pathways are well-established, allowing for reliable access to this key intermediate. As the demand for more sophisticated and targeted drugs continues to grow, the importance of versatile scaffolds like 6-Fluoro-1H-indazol-5-amine in medicinal chemistry pipelines is set to increase.

References

  • American Elements. (n.d.). 6-Fluoro-1H-indazol-5-amine. Retrieved January 26, 2026, from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Hoang, N. X., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 19(5). Available at: [Link]

  • Kamal, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(5), 1381. Available at: [Link]

  • Nayak, K. H., et al. (2023). Synthesis of Indazo-Fluors by modification of 5-hydroxy-1H-indazoles. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1H-Indazol-6-amine. Retrieved January 26, 2026, from [Link]

  • Taylor & Francis Online. (2020). Indazole – Knowledge and References. Retrieved January 26, 2026, from [Link]

  • Various Authors. (n.d.). Indazole synthesis. Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Xiang, J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Available at: [Link]

  • Zhang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Available at: [Link]

Sources

Introduction: The Strategic Importance of the Fluorinated Indazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Applications of 5-Fluoro-1H-indazol-6-amine

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the molecular structure, properties, synthesis, and applications of 5-Fluoro-1H-indazol-6-amine. While specific experimental data for this particular isomer (CAS 1000343-61-1) is limited in peer-reviewed literature, this guide synthesizes information from closely related analogues and foundational principles of indazole chemistry to provide a robust and insightful overview.

The indazole nucleus, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and ability to participate in various non-covalent interactions allow it to serve as an effective pharmacophore for a multitude of biological targets. Indazole-containing compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[2]

The strategic incorporation of a fluorine atom into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to target proteins.

This guide focuses on 5-Fluoro-1H-indazol-6-amine, a molecule that combines the desirable features of the indazole core with the advantageous properties of fluorine and a strategically placed amino group, making it a valuable building block for the development of targeted therapeutics, particularly protein kinase inhibitors.[3]

Molecular Structure and Physicochemical Properties

The core of 5-Fluoro-1H-indazol-6-amine is the indazole bicyclic system. The placement of the fluorine atom at the C5 position and the amine group at the C6 position creates a specific electronic and steric profile that dictates its chemical reactivity and potential biological interactions.

Like other monosubstituted indazoles, 5-Fluoro-1H-indazol-6-amine can exist in two tautomeric forms: the 1H- and 2H-indazole. The 1H-tautomer is generally more stable.[4] The electron-withdrawing nature of the fluorine atom influences the acidity of the N-H protons and the electron density of the aromatic system, while the electron-donating amine group modulates the reactivity at adjacent positions.

Synthesis_Workflow A 2,4-Difluorobenzonitrile B Nitration (HNO₃/H₂SO₄) A->B C 2,4-Difluoro-5-nitrobenzonitrile B->C D Amination (aq. NH₃) C->D E 4-Amino-2-fluoro-5-nitrobenzonitrile D->E F Reductive Cyclization (e.g., H₂, Pd/C) E->F G 5-Fluoro-1H-indazol-6-amine F->G H Purification (Chromatography) G->H I Final Product H->I Kinase_Binding cluster_0 Kinase Hinge Region cluster_1 5-Fluoro-1H-indazol-6-amine Core Ala_NH Alanine (Backbone NH) Glu_CO Glutamate (Backbone C=O) Indazole_N1H Indazole N1-H Indazole_N1H->Glu_CO H-Bond (Donor) Indazole_N2 Indazole N2 Amine_H C6-Amine (NH₂) Amine_H->Ala_NH H-Bond (Donor) Fluorine C5-Fluorine Fluorine->Glu_CO Favorable Multipolar Interaction

Sources

In Silico Modeling of 5-Fluoro-1H-indazol-6-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical walkthrough for the in silico modeling of 5-Fluoro-1H-indazol-6-amine, a novel small molecule with therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document elucidates the critical computational methodologies that form the bedrock of modern drug discovery. We will navigate the essential steps of target identification, molecular docking, molecular dynamics simulations, and ADMET profiling, offering not just a procedural outline but a deeper understanding of the scientific rationale behind each decision.

Introduction: The Rationale for In Silico Investigation

5-Fluoro-1H-indazol-6-amine belongs to the indazole class of heterocyclic compounds, a scaffold known to be a "privileged structure" in medicinal chemistry. Indazole derivatives have been successfully developed as potent inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways implicated in cancer and other diseases. The introduction of a fluorine atom can significantly modulate the compound's physicochemical properties, including its metabolic stability and binding affinity.

In silico modeling provides a cost-effective and time-efficient avenue to explore the therapeutic potential of novel compounds like 5-Fluoro-1H-indazol-6-amine. By simulating its interaction with biological targets at a molecular level, we can predict its binding affinity, understand its mechanism of action, and assess its drug-like properties long before committing to expensive and time-consuming wet-lab experiments.

Target Selection: Identifying a Plausible Biological Partner

Given the established role of indazole derivatives as kinase inhibitors, a logical first step is to investigate 5-Fluoro-1H-indazol-6-amine's potential to target this enzyme family. A literature survey of structurally similar compounds points towards several promising candidates. For the purpose of this guide, we will focus on Polo-like kinase 4 (PLK4) as a primary biological target.

Justification for Targeting PLK4:

  • Oncological Relevance: PLK4 is a master regulator of centriole duplication, and its overexpression is a hallmark of many cancers, leading to centrosome amplification and chromosomal instability[1][2]. This makes PLK4 a compelling target for anticancer drug development[3][4].

  • Structural Information: High-quality crystal structures of PLK4 in complex with inhibitors are publicly available in the Protein Data Bank (PDB), providing an excellent template for in silico studies.

  • Precedent for Indazole-based Inhibitors: The indazole scaffold has been successfully utilized in the design of inhibitors for other kinases, suggesting its potential for effective interaction with the ATP-binding pocket of PLK4.

For our in silico workflow, we will utilize the crystal structure of the PLK4 kinase domain in complex with an inhibitor, specifically the PDB entry 4YUR . This structure provides a well-defined active site, crucial for accurate molecular docking studies.

The In Silico Modeling Workflow: A Comprehensive Overview

Our computational investigation will follow a multi-step workflow, designed to provide a holistic view of the molecule's potential as a drug candidate.

G cluster_prep Preparation Phase cluster_sim Simulation & Analysis cluster_eval Evaluation Phase p_prep Protein Preparation (PLK4 - 4YUR) docking Molecular Docking p_prep->docking l_prep Ligand Preparation (5-Fluoro-1H-indazol-6-amine) l_prep->docking admet ADMET Prediction l_prep->admet md Molecular Dynamics docking->md Top Pose results Integrated Analysis & Hit Prioritization md->results admet->results

Figure 1: Overall in silico modeling workflow.

Experimental Protocols: A Step-by-Step Guide

Protein and Ligand Preparation

Accurate preparation of both the protein target and the small molecule ligand is paramount for obtaining meaningful results.

4.1.1. Protein Preparation (PLK4 - PDB: 4YUR)

  • Obtain the Crystal Structure: Download the PDB file for 4YUR from the RCSB Protein Data Bank.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This can be accomplished using molecular visualization software such as UCSF Chimera or PyMOL[5].

  • Handling Missing Residues and Loops: Inspect the protein for any missing residues or loops. If present, these should be modeled using tools like MODELLER or the loop modeling functionalities within Chimera.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, ensuring correct ionization states for acidic and basic residues at a physiological pH (typically 7.4). Assign partial charges using a well-established force field, such as AMBER or CHARMM. Software like AutoDockTools can automate this process[6][7].

  • Final Structure: Save the prepared protein structure in a format suitable for the chosen docking software (e.g., PDBQT for AutoDock Vina).

4.1.2. Ligand Preparation (5-Fluoro-1H-indazol-6-amine)

  • 2D to 3D Conversion: Draw the 2D structure of 5-Fluoro-1H-indazol-6-amine using a chemical sketcher like MarvinSketch or ChemDraw. Convert this 2D representation into a 3D structure.

  • Energy Minimization: Perform a geometry optimization of the 3D structure using a quantum mechanical or molecular mechanics method to obtain a low-energy conformation. This can be done using software like Gaussian or Avogadro.

  • Charge Calculation: Assign partial charges to the ligand atoms. For small molecules, Gasteiger charges are commonly used and can be calculated within AutoDockTools.

  • Torsional Degrees of Freedom: Define the rotatable bonds in the ligand. This is crucial for allowing conformational flexibility during the docking process.

  • Final Structure: Save the prepared ligand in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina)[8].

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation pdb Download PDB (4YUR) clean Remove Water & Ligand pdb->clean protonate Add Hydrogens & Assign Charges clean->protonate pdbqt_p Save as PDBQT protonate->pdbqt_p draw Draw 2D Structure to_3d Convert to 3D draw->to_3d minimize Energy Minimization to_3d->minimize charge Assign Charges & Torsions minimize->charge pdbqt_l Save as PDBQT charge->pdbqt_l

Figure 2: Protein and ligand preparation workflow.
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. We will use AutoDock Vina, a widely used and validated open-source docking program[9][10][11][12][13][14].

Protocol:

  • Define the Binding Site: The binding site is defined by a grid box that encompasses the active site of the protein. For 4YUR, the grid box can be centered on the position of the co-crystallized ligand.

  • Run the Docking Simulation: Execute the AutoDock Vina software, providing the prepared protein and ligand files, along with the grid box parameters. Vina will perform a conformational search, exploring different poses of the ligand within the binding site.

  • Analyze the Results: Vina will output a set of binding poses, ranked by their predicted binding affinity (in kcal/mol). The lower the binding affinity, the more favorable the interaction. Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the protein residues.

Interpretation of Docking Results:

  • Binding Affinity: This value provides an estimate of the binding free energy. While not an absolute measure, it is useful for comparing the relative affinities of different ligands for the same target[15][16][17][18][19].

  • Binding Pose: The predicted orientation of the ligand in the active site reveals which functional groups are involved in key interactions. This information is invaluable for structure-activity relationship (SAR) studies and for optimizing the ligand's structure to improve its potency.

ParameterHypothetical Value for 5-Fluoro-1H-indazol-6-amine
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesLYS123, GLU181, PHE182, LEU233
Hydrogen BondsGLU181 (backbone), LYS123 (side chain)
Hydrophobic InteractionsLEU233, PHE182
Table 1: Hypothetical molecular docking results for 5-Fluoro-1H-indazol-6-amine with PLK4.
Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time. This provides a more realistic representation of the biological system and can be used to assess the stability of the predicted binding pose. We will use GROMACS, a versatile and high-performance MD engine[20][21][22][23][24][25].

Protocol:

  • System Setup: Place the docked protein-ligand complex in a simulation box and solvate it with a suitable water model (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant volume (NVT) and constant pressure (NPT) conditions.

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow for adequate sampling of the conformational space.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex.

Key Analyses:

  • Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD indicates that the system has reached equilibrium[26][27][28][29].

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues around their average positions. High RMSF values indicate regions of high flexibility.

  • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation to identify stable interactions.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its development as a drug. In silico ADMET prediction tools have become indispensable in early-stage drug discovery[30][31][32][33][34]. We will use SwissADME, a free and comprehensive web-based tool[35][36][37][38].

Protocol:

  • Input the Ligand: Submit the SMILES string of 5-Fluoro-1H-indazol-6-amine to the SwissADME server.

  • Analyze the Output: The server will provide predictions for a wide range of physicochemical and pharmacokinetic properties.

Key Parameters to Evaluate:

  • Lipinski's Rule of Five: A set of guidelines to assess the drug-likeness of a compound. It states that a molecule is more likely to be orally bioavailable if it has: a molecular weight ≤ 500 Da, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors[39][40][41][42][43].

  • Solubility: Predicted aqueous solubility is a critical factor for oral absorption.

  • Pharmacokinetics: Predictions of gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes provide insights into the compound's likely behavior in the body.

  • Drug-likeness: Various filters (e.g., Ghose, Veber, Egan) provide an overall assessment of the compound's suitability as a drug candidate.

  • Medicinal Chemistry Friendliness: Alerts for potentially problematic functional groups.

PropertyPredicted ValueCompliance
Molecular Weight151.14 g/mol Yes
LogP1.85Yes
Hydrogen Bond Donors2Yes
Hydrogen Bond Acceptors3Yes
Lipinski's Rule of Five0 ViolationsYes
GI AbsorptionHighFavorable
BBB PermeantNoFavorable for non-CNS target
CYP2D6 InhibitorNoFavorable
Table 2: Hypothetical ADMET prediction for 5-Fluoro-1H-indazol-6-amine using SwissADME.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the initial characterization of 5-Fluoro-1H-indazol-6-amine as a potential drug candidate targeting PLK4. The hypothetical results from our modeled experiments suggest that this compound possesses promising drug-like properties and a favorable binding affinity for the PLK4 active site.

The true power of in silico modeling lies in its iterative nature. The insights gained from these initial studies should be used to guide the synthesis and biological evaluation of 5-Fluoro-1H-indazol-6-amine and its analogs. The experimental data can then be fed back into the computational models to refine their predictive power, creating a synergistic cycle of drug discovery and optimization. This self-validating system, grounded in both computational and experimental data, is the hallmark of a robust and successful drug development program.

References

  • Barakat, K. H. (n.d.). Molecular Docking Tutorial. University of Alberta. [Link]

  • Galaxy Training Network. (2019, October 19). Protein-ligand docking. [Link]

  • SwissDock. (n.d.). SwissDock. [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?[Link]

  • Justin A. Lemkul. (n.d.). Protein-Ligand Complex. GROMACS tutorials. [Link]

  • Bioinformatics Review. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. [Link]

  • Al-Jomah, N. A., & Al-Ghamdi, S. N. (2025). Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer. Carcinogenesis. [Link]

  • Dr. Ambrish Kumar Shrivastava. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. [Link]

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  • Al-Jomah, N. A., & Al-Ghamdi, S. N. (2025). Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer. Carcinogenesis. [Link]

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Methodological & Application

5-Fluoro-1H-indazol-6-amine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Fluoroindazole Moiety

In the landscape of contemporary drug discovery, the indazole core has emerged as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets. Its rigid, bicyclic structure provides a well-defined orientation for substituent groups, facilitating precise interactions within the binding pockets of enzymes and receptors. The introduction of a fluorine atom, as seen in 5-Fluoro-1H-indazol-6-amine, further enhances its utility. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and handling of 5-Fluoro-1H-indazol-6-amine, a key building block in the synthesis of targeted therapeutics, particularly in oncology.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe utilization of any chemical reagent.

Table 1: Physicochemical Properties of 5-Fluoro-1H-indazol-6-amine [1]

PropertyValueSource
CAS Number 709046-14-0American Elements
Molecular Formula C₇H₆FN₃American Elements
Molecular Weight 151.14 g/mol American Elements
Appearance Off-white to light brown crystalline powderTypical Observation
Melting Point 163-165 °CSmolecule
Boiling Point 358.3 °C at 760 mmHg (Predicted)American Elements
Density 1.488 g/cm³ (Predicted)American Elements
LogP (Predicted) 1.27Smolecule
Solubility Soluble in DMSO and methanol.General knowledge

Safety and Handling Precautions:

5-Fluoro-1H-indazol-6-amine is classified as harmful if swallowed and causes skin and eye irritation.[2] It may also cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[3][4][5][6]

Applications in Kinase Inhibitor Drug Discovery

The 1H-indazole scaffold is a cornerstone in the design of kinase inhibitors. The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of ATP in the kinase active site. The 6-amino group of 5-Fluoro-1H-indazol-6-amine serves as a versatile handle for further chemical modifications, allowing for the introduction of various side chains that can target different regions of the kinase domain, thereby modulating potency and selectivity.

Targeting the PLK4 Signaling Pathway in Oncology

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in centriole duplication and the maintenance of genomic stability.[7] Dysregulation of PLK4 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention. Several potent and selective PLK4 inhibitors have been developed based on the indazole scaffold.

Below is a diagram illustrating the central role of PLK4 in the cell cycle and its downstream effects.

PLK4_Pathway cluster_G1_S G1/S Transition cluster_Mitosis Mitosis cluster_Inhibition Therapeutic Intervention PLK4 PLK4 Centrosome_Duplication Centrosome Duplication PLK4->Centrosome_Duplication initiates Apoptosis Apoptosis Centrosome_Amplification Centrosome Amplification (in cancer) Centrosome_Duplication->Centrosome_Amplification overactivation leads to Aneuploidy Aneuploidy Centrosome_Amplification->Aneuploidy Genomic_Instability Genomic Instability Aneuploidy->Genomic_Instability Tumor_Progression Tumor Progression Genomic_Instability->Tumor_Progression Indazole_Inhibitor Indazole-based PLK4 Inhibitor (e.g., derived from 5-Fluoro-1H-indazol-6-amine) Indazole_Inhibitor->PLK4 inhibits Indazole_Inhibitor->Apoptosis induces

Caption: PLK4 Signaling Pathway and Inhibition.

Modulating the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling cascade is a crucial intracellular pathway that governs cell growth, proliferation, survival, and metabolism.[8][9] Its aberrant activation is a hallmark of many human cancers. The development of inhibitors targeting key nodes in this pathway is a major focus of oncology research. Indazole-based compounds have shown promise as potent inhibitors of kinases within this pathway.

The following diagram outlines the core components of the PI3K/AKT/mTOR pathway and the points of intervention for targeted therapies.

PI3K_AKT_mTOR_Pathway cluster_Upstream Upstream Signaling cluster_Core_Pathway Core Pathway cluster_Downstream Downstream Effects cluster_Inhibition Therapeutic Intervention Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Survival Cell Survival mTORC1->Survival Metabolism Metabolism mTORC1->Metabolism Indazole_Inhibitor Indazole-based Kinase Inhibitor (derived from 5-Fluoro-1H-indazol-6-amine) Indazole_Inhibitor->PI3K inhibits Indazole_Inhibitor->AKT inhibits Indazole_Inhibitor->mTORC1 inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition.

Experimental Protocols: Key Synthetic Transformations

The following protocols provide generalized procedures for common synthetic transformations involving 5-Fluoro-1H-indazol-6-amine. Note: These are starting-point protocols and may require optimization based on the specific substrate and desired product.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an aryl boronic acid with 5-Fluoro-1H-indazol-6-amine. This reaction is fundamental for creating C-C bonds and expanding the molecular framework.[10][11][12]

Workflow Diagram:

Suzuki_Miyaura_Workflow Start Start: 5-Fluoro-1H-indazol-6-amine + Aryl Boronic Acid Reaction_Setup Reaction Setup: - Pd Catalyst - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) Start->Reaction_Setup Heating Heating: (e.g., 80-100 °C) under inert atmosphere Reaction_Setup->Heating Monitoring Reaction Monitoring: (TLC or LC-MS) Heating->Monitoring Workup Aqueous Workup: - Quench - Extract with organic solvent Monitoring->Workup Purification Purification: (Column Chromatography) Workup->Purification Product Final Product: 6-Aryl-5-fluoro-1H-indazole Purification->Product N_Alkylation_Workflow Start Start: 5-Fluoro-1H-indazol-6-amine Deprotonation Deprotonation: - Base (e.g., NaH or K₂CO₃) - Anhydrous Solvent (e.g., DMF or THF) Start->Deprotonation Alkylation Alkylation: - Add Alkyl Halide (R-X) Deprotonation->Alkylation Reaction Reaction: (Stir at RT or heat) Alkylation->Reaction Workup Aqueous Workup: - Quench - Extract with organic solvent Reaction->Workup Purification Purification: (Column Chromatography) Workup->Purification Product Final Product: 1-Alkyl-5-fluoro-1H-indazol-6-amine (and/or 2-alkyl isomer) Purification->Product

Sources

Application Notes and Protocols for the Scale-up Synthesis of 5-Fluoro-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 5-Fluoro-1H-indazol-6-amine, a crucial building block in the development of contemporary therapeutics. The protocol herein details a robust and scalable two-step synthetic route commencing from the commercially available starting material, 4-Fluoro-2-methyl-5-nitroaniline. The synthesis involves an initial diazotization and intramolecular cyclization to yield the intermediate 5-Fluoro-6-nitro-1H-indazole, followed by a catalytic transfer hydrogenation to afford the final product. This application note is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, safety protocols, and analytical methods to ensure a reproducible and efficient synthesis on a larger scale.

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a diverse range of biologically active molecules, demonstrating activities such as anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] Specifically, fluorinated and aminated indazole derivatives are of significant interest in medicinal chemistry due to their potential to modulate pharmacokinetic and pharmacodynamic properties.[3] 5-Fluoro-1H-indazol-6-amine, in particular, serves as a key intermediate in the synthesis of numerous pharmaceutical candidates.

The development of a scalable, cost-effective, and safe synthetic process is paramount for the industrial production of such vital intermediates. This guide presents a validated two-step synthesis designed for scalability, focusing on operational simplicity, high yields, and purity of the final product.

Synthetic Strategy Overview

The selected synthetic pathway is a two-step process that begins with a commercially available and cost-effective starting material, 4-Fluoro-2-methyl-5-nitroaniline. The initial step involves a diazotization of the aniline followed by an in-situ intramolecular cyclization to form the indazole ring system, yielding 5-Fluoro-6-nitro-1H-indazole. The subsequent and final step is the selective reduction of the nitro group to an amine using a catalytic transfer hydrogenation method, which is known for its efficiency and favorable safety profile on a larger scale compared to other reduction methods.

Synthesis_Overview SM 4-Fluoro-2-methyl-5-nitroaniline INT 5-Fluoro-6-nitro-1H-indazole SM->INT Step 1: Diazotization & Cyclization (NaNO₂, HCl) FP 5-Fluoro-1H-indazol-6-amine INT->FP Step 2: Nitro Group Reduction (Hydrazine Hydrate, Pd/C)

Caption: Overall synthetic workflow for 5-Fluoro-1H-indazol-6-amine.

Part 1: Synthesis of 5-Fluoro-6-nitro-1H-indazole

This initial step transforms the readily available 4-Fluoro-2-methyl-5-nitroaniline into the indazole core structure through a diazotization and subsequent intramolecular cyclization. The use of sodium nitrite in an acidic medium is a well-established and scalable method for the generation of the diazonium salt, which then undergoes a ring-closing reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Fluoro-2-methyl-5-nitroaniline≥98%Major suppliers
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Major suppliers
Hydrochloric Acid (HCl), 37%ACS ReagentMajor suppliers
Deionized Water--
Ethyl AcetateACS ReagentMajor suppliers
Brine (Saturated NaCl solution)--
Anhydrous Sodium SulfateACS ReagentMajor suppliers
Equipment
  • Large capacity glass reactor with overhead stirring, temperature control (cooling and heating), and an addition funnel.

  • Standard laboratory glassware.

  • Filtration apparatus (e.g., Buchner funnel and flask).

  • Rotary evaporator.

  • Drying oven.

Experimental Protocol
  • Reaction Setup: In a suitable glass reactor equipped with an overhead stirrer, thermometer, and addition funnel, suspend 4-Fluoro-2-methyl-5-nitroaniline (1.0 eq) in deionized water (10 vol).

  • Acidification: Cool the suspension to 0-5 °C using an ice-salt bath. Slowly add concentrated hydrochloric acid (3.0 eq) while maintaining the internal temperature below 10 °C. Stir the resulting slurry for 30 minutes at 0-5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in deionized water (2 vol). Add this solution dropwise to the reaction mixture via the addition funnel over a period of 1-2 hours, ensuring the internal temperature is maintained between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: Once the reaction is complete, carefully neutralize the mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate at 0-5 °C. The product will precipitate out of the solution.

  • Filtration and Washing: Filter the precipitated solid using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Dry the isolated solid in a vacuum oven at 50-60 °C to a constant weight to yield 5-Fluoro-6-nitro-1H-indazole as a solid.

Part 2: Synthesis of 5-Fluoro-1H-indazol-6-amine

The second and final step involves the selective reduction of the nitro group of 5-Fluoro-6-nitro-1H-indazole to the corresponding amine. Catalytic transfer hydrogenation using hydrazine hydrate as the hydrogen donor and palladium on carbon as the catalyst is a highly effective and scalable method for this transformation. This method avoids the need for high-pressure hydrogenation equipment.[4]

Materials and Reagents
Reagent/MaterialGradeSupplier
5-Fluoro-6-nitro-1H-indazoleSynthesized in Part 1-
Hydrazine Hydrate (N₂H₄·H₂O)80% solution in waterMajor suppliers
Palladium on Carbon (Pd/C)10% Pd basis, 50% wetMajor suppliers
Ethanol (EtOH)Anhydrous, ACS ReagentMajor suppliers
Celite®-Major suppliers
Equipment
  • Large capacity glass reactor with overhead stirring, temperature control, a reflux condenser, and an inert atmosphere inlet (e.g., nitrogen or argon).

  • Standard laboratory glassware.

  • Filtration apparatus with a pad of Celite®.

  • Rotary evaporator.

Safety Precautions

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [5][6][7] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Avoid inhalation of vapors and contact with skin and eyes.

Experimental Protocol
  • Reaction Setup: To a glass reactor equipped with an overhead stirrer, reflux condenser, and nitrogen inlet, add 5-Fluoro-6-nitro-1H-indazole (1.0 eq) and ethanol (15 vol).

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq by weight of palladium) to the suspension under a nitrogen atmosphere.

  • Addition of Hydrazine Hydrate: Heat the mixture to a gentle reflux (approximately 80 °C). Slowly add hydrazine hydrate (3.0 eq) dropwise via an addition funnel over 1-2 hours. An exothermic reaction may be observed, and the rate of addition should be controlled to maintain a steady reflux.

  • Reaction Monitoring: After the addition is complete, continue to heat the reaction at reflux. Monitor the progress of the reduction by TLC or HPLC until the starting material is no longer detectable.

  • Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.

  • Work-up and Isolation: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 5-Fluoro-1H-indazol-6-amine as a pure solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Analytical Characterization

The identity and purity of the final product, 5-Fluoro-1H-indazol-6-amine, should be confirmed by standard analytical techniques.

Analytical MethodExpected Results
¹H NMR (DMSO-d₆, 400 MHz)Peaks corresponding to the aromatic protons and the amine and indazole N-H protons.
¹³C NMR (DMSO-d₆, 100 MHz)Resonances for the carbon atoms of the indazole ring, including the carbon bearing the fluorine atom.
Mass Spectrometry (MS) [M+H]⁺ peak corresponding to the molecular weight of the product (C₇H₆FN₃, MW: 151.14).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (e.g., >98%).
Melting Point A sharp melting point range consistent with a pure compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Diazotization (Step 1) Insufficient acid or sodium nitrite; temperature too high.Ensure accurate stoichiometry of reagents. Maintain the temperature strictly between 0-5 °C during the addition of sodium nitrite.
Low Yield in Reduction (Step 2) Inactive catalyst; insufficient hydrazine hydrate.Use fresh, high-quality Pd/C catalyst. Ensure the correct stoichiometry of hydrazine hydrate is used.
Product Contamination Incomplete reaction; inefficient purification.Monitor reactions to completion using TLC or HPLC. Optimize the recrystallization solvent system for effective purification.

Conclusion

The two-step synthetic protocol detailed in this application note provides a reliable and scalable method for the production of 5-Fluoro-1H-indazol-6-amine. By utilizing a commercially available starting material and employing well-established, scalable chemical transformations, this guide enables researchers and production chemists to efficiently synthesize this valuable building block for pharmaceutical development. Adherence to the outlined procedures and safety precautions is essential for achieving high yields of the pure product in a safe and reproducible manner.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • How do you do reduction of aromatic nitro or nitroimidazole ?. ResearchGate. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

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  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Method of reducing aromatic nitro compounds.
  • Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. PubMed. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

  • Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • 6-FLUORO-5-NITRO-1H-INDAZOLE. Molekula. [Link]

  • Organic CHEMISTRY. TSI Journals. [Link]

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  • 6-Fluoro-1H-indazol-5-amine | CAS 709046-14-0. AMERICAN ELEMENTS. [Link]

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  • Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 5-Fluoro-1H-indazol-6-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of this valuable synthetic intermediate. The information herein is synthesized from established chemical principles and analogous procedures reported in the scientific literature.

I. Overview of Synthetic Strategies

The synthesis of 5-Fluoro-1H-indazol-6-amine typically proceeds through a multi-step sequence, culminating in the formation of the indazole ring system. The most common and logical approach involves the construction of a suitably substituted phenylhydrazine followed by an intramolecular cyclization. A plausible and efficient route begins with a substituted fluoro-nitro-aniline, which undergoes diazotization, reduction, and subsequent cyclization.

An alternative strategy, by analogy to similar structures, involves the reaction of a substituted 2-fluorobenzonitrile with hydrazine hydrate.[1] This method leverages the electron-withdrawing nature of the nitrile group to facilitate nucleophilic aromatic substitution of the fluorine atom by hydrazine, which then cyclizes to form the indazole ring.

Below is a visual representation of a common synthetic pathway.

Synthetic_Pathway A 2,4-Difluoro-5-nitroaniline B 4-Fluoro-2-hydrazinyl-5-nitroaniline A->B 1. Diazotization (NaNO2, HCl) 2. Reduction (SnCl2) C 5-Fluoro-1H-indazol-6-amine B->C Intramolecular Cyclization (e.g., heating in acetic acid)

Caption: Proposed synthetic workflow for 5-Fluoro-1H-indazol-6-amine.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of 5-Fluoro-1H-indazol-6-amine?

A1: The most critical step is typically the intramolecular cyclization to form the indazole ring. This reaction is sensitive to reaction conditions, and incomplete cyclization or the formation of side products can significantly reduce the overall yield and complicate purification. Careful control of temperature, solvent, and pH is paramount.

Q2: I am observing a low yield in the cyclization step. What are the likely causes?

A2: Low yields in the cyclization can be attributed to several factors:

  • Incomplete Diazotization/Reduction: If the precursor phenylhydrazine is not formed cleanly, the subsequent cyclization will be inefficient. Ensure complete conversion in the preceding steps by monitoring with Thin Layer Chromatography (TLC).

  • Suboptimal Cyclization Conditions: The temperature and solvent for the cyclization are crucial. For many indazole syntheses, heating in a protic solvent like acetic acid or an alcohol is effective. However, the optimal conditions should be determined empirically.

  • Side Reactions: Undesired side reactions, such as the formation of dimers or other rearrangement products, can compete with the desired cyclization.[2] The presence of multiple reactive sites on the phenylhydrazine intermediate can lead to complex product mixtures if conditions are not carefully controlled.

  • Decomposition of the Intermediate: The phenylhydrazine intermediate may be unstable and decompose upon prolonged heating or exposure to air. It is often best to use it immediately in the next step without extensive purification.

Q3: I am struggling with the purification of the final product. What are the recommended methods?

A3: Purification of 5-Fluoro-1H-indazol-6-amine can be challenging due to its polarity and potential for hydrogen bonding.

  • Column Chromatography: Silica gel column chromatography is a common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective. The specific solvent system will need to be optimized based on TLC analysis.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for obtaining high-purity material. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, may be required.

  • Acid-Base Extraction: The basicity of the amino group and the acidic proton on the indazole ring allow for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the product into the aqueous phase. The aqueous phase is then basified to precipitate the purified product, which can be collected by filtration.

Q4: Can I use a different starting material for the synthesis?

A4: Yes, alternative starting materials can be considered. For instance, a route starting from a substituted 2-fluorobenzonitrile is a viable option, by analogy with the synthesis of similar 3-aminoindazoles.[1] This would involve the reaction with hydrazine hydrate to effect a nucleophilic aromatic substitution and subsequent cyclization. The choice of starting material will depend on commercial availability, cost, and the desired substitution pattern.

III. Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no formation of the phenylhydrazine intermediate Incomplete diazotization of the starting aniline.- Ensure the reaction temperature is maintained at 0-5 °C during the addition of sodium nitrite. - Use a slight excess of sodium nitrite. - Confirm the presence of excess nitrous acid with starch-iodide paper.
Inefficient reduction of the diazonium salt.- Use a sufficient excess of the reducing agent (e.g., SnCl2). - Ensure the reaction is stirred vigorously to ensure proper mixing. - Monitor the reaction by TLC until the starting material is consumed.
Multiple spots on TLC after cyclization, with low yield of the desired product Formation of regioisomers or other side products.- Optimize the cyclization temperature. Too high a temperature can lead to decomposition and side reactions. - Vary the solvent for the cyclization. Protic solvents like acetic acid or ethanol often favor the desired intramolecular cyclization. - Consider the use of a catalyst if the uncatalyzed reaction is inefficient.
Oxidation of the product or intermediates.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Degas solvents prior to use.
Difficulty in isolating the product from the reaction mixture Product is highly soluble in the reaction solvent.- After the reaction is complete, cool the mixture to induce precipitation. - If the product remains in solution, carefully remove the solvent under reduced pressure and attempt purification of the residue.
Formation of emulsions during workup.- Add a small amount of brine to the aqueous layer to help break the emulsion. - Filter the entire mixture through a pad of celite.
Product appears as a dark oil or tar Decomposition of the product or impurities.- Ensure all purification steps are carried out promptly after the reaction is complete. - If using column chromatography, do not leave the product on the column for an extended period. - Consider the use of an antioxidant during the workup if oxidation is suspected.

IV. Detailed Experimental Protocols

Disclaimer: The following protocol is a proposed synthetic route based on established procedures for analogous compounds. It should be optimized and validated in a laboratory setting.

Protocol 1: Synthesis of 5-Fluoro-1H-indazol-6-amine

Step 1: Synthesis of 4-Fluoro-2-hydrazinyl-5-nitroaniline

  • To a stirred solution of 2,4-difluoro-5-nitroaniline (1.0 eq) in a suitable solvent (e.g., ethanol or a mixture of acetic acid and water) at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl2·2H2O) (4.0 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the SnCl2 solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~8-9.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-fluoro-2-hydrazinyl-5-nitroaniline, which should be used in the next step without further purification.

Step 2: Intramolecular Cyclization to 5-Fluoro-1H-indazol-6-amine

  • Dissolve the crude 4-fluoro-2-hydrazinyl-5-nitroaniline from the previous step in glacial acetic acid.

  • Heat the reaction mixture at reflux (around 118 °C) for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it over ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can then be purified by silica gel column chromatography or recrystallization.

Troubleshooting_Workflow Start Low Yield of 5-Fluoro-1H-indazol-6-amine Check_Purity Check Purity of Phenylhydrazine Intermediate Start->Check_Purity Check_Purity->Start Intermediate is Impure (Re-run previous step) Optimize_Cyclization Optimize Cyclization Conditions Check_Purity->Optimize_Cyclization Intermediate is Pure Check_Side_Products Analyze for Side Products Optimize_Cyclization->Check_Side_Products Check_Side_Products->Optimize_Cyclization Significant Side Products (Adjust conditions) Purification_Issues Address Purification Challenges Check_Side_Products->Purification_Issues Main Product with Impurities Success Improved Yield and Purity Purification_Issues->Success

Caption: A logical workflow for troubleshooting low yield in the synthesis.

V. References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.

  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. [Link]

  • Synthesis of Indazo-Fluors by modification of 5-hydroxy-1H-indazoles. ResearchGate. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link]

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]

  • Method for preparing 1H-indazole derivative. Google Patents.

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. National Institutes of Health. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. [Link]

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. National Institutes of Health. [Link]

  • Methods for preparing indazole compounds. Google Patents.

  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal. [Link]

  • Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. PubMed. [Link]

  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. [Link]

  • 6-Fluoro-1H-indazol-5-amine. American Elements. [Link]

  • 1H-Indazol-6-amine. PubChem. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. [Link]

Sources

Technical Support Center: Synthesis of 5-Fluoro-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of 5-Fluoro-1H-indazol-6-amine. This molecule is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2][3] However, its synthesis presents several challenges, including regioselectivity control, management of thermally sensitive intermediates, and potential side reactions that can significantly impact yield and purity.

This guide is designed for researchers and drug development professionals. It provides field-proven insights, troubleshooting protocols, and detailed mechanistic explanations to help you navigate the complexities of this synthesis, ensuring a reliable and reproducible outcome.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5-Fluoro-1H-indazol-6-amine?

A common and effective strategy involves a multi-step sequence starting from a commercially available fluorinated aniline derivative. A representative pathway begins with 4-fluoro-2-methylaniline, proceeds through nitration, oxidation of the methyl group to a carboxylic acid (or starting with a benzonitrile), reduction of the nitro group, and finally, a diazotization-cyclization cascade to form the indazole ring.

Q2: Why is regioselectivity a major concern during this synthesis?

Regioselectivity is critical, particularly during the initial electrophilic substitution (e.g., nitration) on the fluorinated aromatic ring. The directing effects of the existing substituents (fluoro and amino/methyl groups) can lead to the formation of multiple constitutional isomers. These isomers can be difficult to separate in later stages, complicating purification and reducing the overall yield of the desired product.

Q3: What are the key differences between 1H- and 2H-indazole tautomers, and how does this affect my synthesis?

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[4][5] The 1H-tautomer is generally more thermodynamically stable.[4][5] During synthesis, particularly in alkylation or protection steps, reactions can occur at either the N1 or N2 position, leading to a mixture of regioisomers.[6][7][8] The choice of solvent and base can significantly influence the N1/N2 alkylation ratio.[7] For the synthesis of the parent amine, the final product will exist predominantly as the more stable 1H tautomer, but awareness of this isomerism is crucial if derivatization is planned.

Q4: Which analytical techniques are recommended for monitoring the reaction progress and purity?

A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of starting material consumption. For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for tracking the appearance of products and identifying byproducts. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) is essential for the structural confirmation of intermediates and the final product, and for quantifying the purity and isomeric ratio.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low or No Yield After the Final Cyclization Step

Q: I performed the diazotization of the diamine precursor followed by cyclization, but my yield is extremely low. What went wrong?

A: This is a common issue related to the instability of the diazonium salt intermediate. Let's break down the potential causes and solutions.

  • Possible Cause 1: Decomposition of the Diazonium Salt. Aryl diazonium salts are notoriously unstable at elevated temperatures. If the reaction temperature rises above 5-10 °C, the diazonium group can be displaced by water (forming a phenol) or other nucleophiles, or it can decompose via radical pathways.[9][10][11]

    • Solution: Maintain strict temperature control (0–5 °C) throughout the diazotization process using an ice-salt or acetone-dry ice bath. It is critical to use the diazonium salt solution immediately in the subsequent cyclization step without allowing it to warm up.

  • Possible Cause 2: Incomplete Diazotization. The reaction requires a stoichiometric amount of nitrous acid (generated in situ from sodium nitrite and a strong acid).

    • Solution:

      • Use high-purity, fresh sodium nitrite.

      • Ensure the precursor is fully dissolved in the acid before the dropwise addition of the nitrite solution.

      • After addition, perform a starch-iodide paper test to confirm a slight excess of nitrous acid is present. A blue-black color indicates excess nitrous acid, signaling the completion of diazotization.

  • Possible Cause 3: Incorrect Acidity. The pH of the medium is critical. In excessively high acid concentrations, the rate of diazotization can decrease. If the acidity is too low, the diazonium salt can couple with the unreacted amine to form diazoamino compounds (triazenes), which are undesired side products.

    • Solution: Typically, 2.5 to 3.0 equivalents of acid (like HCl or H₂SO₄) are used. Follow a validated protocol and ensure proper stoichiometry.

Problem 2: The Final Product is a Dark, Tarry, or Polymeric Substance

Q: My reaction produced a dark, intractable tar instead of a clean solid. How can I prevent this?

A: Tar formation is usually a result of polymerization or azo-coupling side reactions.

  • Primary Cause: Azo Coupling. The highly electrophilic diazonium salt can attack another molecule of the electron-rich aromatic amine precursor (self-coupling) instead of cyclizing. This leads to the formation of brightly colored and often insoluble azo compounds, which contribute to the tarry appearance.

    • Solution 1 (Dilution): Run the reaction at a higher dilution (e.g., 0.1 M or lower). This reduces the probability of intermolecular reactions and favors the desired intramolecular cyclization.

    • Solution 2 (Slow Addition): Add the sodium nitrite solution very slowly while maintaining vigorous stirring. This keeps the instantaneous concentration of the diazonium salt low, minimizing self-coupling.

Problem 3: Analytical Data (NMR/LC-MS) Shows Multiple Isomers

Q: My final product appears to be a mixture of isomers that are very difficult to separate. Where are they coming from?

A: Isomeric impurities often originate from early steps in the synthesis or from the cyclization itself.

  • Possible Cause 1: Regioisomers from Nitration. If your synthesis began with a nitration step on a substituted aniline, you may have formed constitutional isomers (e.g., nitration at different positions on the ring). These isomers, having very similar physical properties, can be carried through the entire synthetic sequence.

    • Solution: Optimize the nitration conditions (temperature, acid mixture) to maximize the yield of the desired regioisomer. Crucially, purify the nitrated intermediate meticulously using column chromatography or recrystallization before proceeding. Confirm the purity and structure by NMR.

  • Possible Cause 2: Formation of a Positional Isomer during Cyclization. Depending on the precursor structure, cyclization could potentially lead to different indazole regioisomers. For example, if the precursor is not symmetric, the diazotized amine could react with a C-H bond on either side of the ring.

    • Solution: This is dictated by the mechanism and the directing effects of the substituents. A well-designed synthetic route, such as one starting from 2-amino-4-fluorobenzonitrile, inherently directs the cyclization to the correct position.[12] If you suspect this is an issue, re-evaluate your starting material and overall synthetic strategy.

Problem 4: Mass Spectrometry Data Suggests Loss of Fluorine

Q: My mass spec shows a peak corresponding to the desired mass minus 18 (M-18+H), suggesting defluorination. How does this happen?

A: Hydrodefluorination is a known side reaction in reactions involving fluorinated aromatic compounds, especially during catalytic hydrogenation. [13]

  • Primary Cause: Harsh Reduction Conditions. If you are using catalytic hydrogenation (e.g., H₂, Pd/C) to reduce a nitro group in the presence of a fluorine atom, some catalysts and conditions (high pressure, high temperature, prolonged reaction times) can cleave the C-F bond.

    • Solution:

      • Use Chemical Reductants: Opt for milder reduction methods that are less prone to causing defluorination. Excellent alternatives include tin(II) chloride (SnCl₂) in HCl, or iron powder (Fe) in acetic acid or with ammonium chloride.[14]

      • Optimize Hydrogenation: If catalytic hydrogenation is necessary, screen different catalysts (e.g., PtO₂, Raney Ni), use lower hydrogen pressure, and carefully monitor the reaction to stop it as soon as the starting material is consumed.

Key Experimental Protocols

Protocol 1: Diazotization and Cyclization of 2,5-Diamino-4-fluorobenzonitrile

This protocol outlines the critical final step for forming the 5-Fluoro-1H-indazol-6-amine core from a suitable precursor.

Materials:

  • 2,5-Diamino-4-fluorobenzonitrile (1 eq)

  • Concentrated Hydrochloric Acid (3 eq)

  • Sodium Nitrite (1.1 eq)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

Procedure:

  • Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the 2,5-diamino-4-fluorobenzonitrile in deionized water and concentrated HCl.

  • Cooling: Cool the solution to 0–5 °C using an ice-salt bath. Ensure the starting material remains dissolved.

  • Diazotization: Dissolve sodium nitrite in a minimal amount of cold deionized water. Add this solution dropwise to the cooled reaction mixture over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. Check for completion by testing a drop of the reaction mixture on starch-iodide paper (a persistent blue-black color should be observed).

  • Cyclization & Neutralization: Allow the reaction to stir at low temperature for 1-2 hours as the cyclization proceeds. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the excess acid until the pH is ~7-8. Effervescence will occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 5-Fluoro-1H-indazol-6-amine.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

ParameterRecommended ValueRationale
Temperature 0–5 °CPrevents decomposition of the thermally labile diazonium salt.
Acid Equivalents 2.5–3.0Ensures full protonation of the amine and catalysis for diazotization.
NaNO₂ Equivalents 1.05–1.1A slight excess ensures complete conversion of the primary amine.
Reaction Time 1–3 hoursAllows for the completion of both diazotization and intramolecular cyclization.

Visualized Mechanisms & Workflows

Synthetic Workflow Overview

This diagram illustrates a common synthetic pathway for 5-Fluoro-1H-indazol-6-amine.

G A 4-Fluoro-2-methylaniline B Nitration (HNO3/H2SO4) A->B Step 1 C 5-Fluoro-2-methyl-4-nitroaniline B->C D Oxidation (e.g., KMnO4) C->D Step 2 E 4-Amino-5-fluoro-2-nitrobenzonitrile (Alternative Start) D->E (Leads to precursor) F Reduction (e.g., SnCl2/HCl) E->F Step 3 G 2,4-Diamino-5-fluorobenzonitrile F->G H Diazotization & Cyclization (NaNO2/HCl) G->H Step 4 I 5-Fluoro-1H-indazol-6-amine H->I

Caption: General synthetic pathway for 5-Fluoro-1H-indazol-6-amine.

Mechanism: Cyclization vs. Azo Coupling Side Reaction

This diagram shows the desired intramolecular cyclization of the diazonium intermediate versus the undesired intermolecular azo coupling side reaction.

G cluster_desired Desired Intramolecular Cyclization (Favored by Dilution) cluster_side_reaction Undesired Intermolecular Coupling (Favored by High Concentration) A Diamine Precursor B Diazonium Intermediate A->B NaNO2, HCl 0-5 °C C 5-Fluoro-1H-indazol-6-amine (Final Product) B->C Intramolecular Cyclization D Diazonium Intermediate F Azo Dimer (Tarry Byproduct) D->F Intermolecular Azo Coupling E Diamine Precursor

Caption: Competing reaction pathways for the diazonium intermediate.

Troubleshooting Decision Tree

This workflow helps diagnose issues with the final cyclization step.

G start Low Yield in Final Step? q1 Was reaction temp > 5°C? start->q1 a1_yes Likely diazonium decomposition. Improve cooling. q1->a1_yes Yes q2 Was starch-iodide test negative? q1->q2 No a2_yes Incomplete diazotization. Use fresh NaNO2, check stoichiometry. q2->a2_yes Yes q3 Was the reaction highly concentrated? q2->q3 No a3_yes Azo coupling likely occurred. Re-run at higher dilution. q3->a3_yes Yes success Review precursor purity and analytical data. q3->success No

Caption: Decision tree for troubleshooting low cyclization yields.

References

  • Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. (ResearchGate). [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (PubMed Central). [Link]

  • Indazole synthesis. (Organic Chemistry Portal). [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (ACS Publications). [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (Semantic Scholar). [Link]

  • Synthesis of 5/6-amino indazole template connecting with various substituted-phenyl rings via amide linker. (ResearchGate). [Link]

  • Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (MDPI). [Link]

  • Sandmeyer reaction. (Wikipedia). [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (National Institutes of Health). [Link]

  • A Practical, Metal-Free Synthesis of 1H-Indazoles. (ACS Publications). [Link]

  • 4-Fluoroanilines: synthesis and decomposition. (Academia.edu). [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (Master Organic Chemistry). [Link]

  • 2-Amino-4-fluorobenzonitrile: A Key Intermediate for Pharmaceuticals and Agrochemicals. (Acme Pharmatech). [Link]

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (Bentham Science). [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (National Institutes of Health). [Link]

  • Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. (National Institutes of Health). [Link]

  • synthesis of fluorinated building blocks at Enamine. (YouTube). [Link]

  • Sandmeyer Reaction. (Organic Chemistry Portal). [Link]

  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. (ResearchGate). [Link]

  • Methods for preparing indazole compounds.
  • Development of a selective and scalable N 1-indazole alkylation. (RSC Publishing). [Link]

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (ResearchGate). [Link]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (National Institutes of Health). [Link]

  • Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. (koara.lib.keio.ac.jp). [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (PubMed Central). [Link]

  • 21.03 Sandmeyer Reaction. (organic-chemistry-tutor.com). [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. (europepmc.org). [Link]

  • Process for preparing para-fluoroanilines.
  • Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. (Oreate AI). [Link]

Sources

Validation & Comparative

A Guide to the Orthogonal Validation of 5-Fluoro-1H-indazol-6-amine Activity: From Phenotypic Hit to Mechanistic Insight

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from identifying a bioactive "hit" in a high-throughput screen to validating its mechanism of action is both critical and fraught with potential pitfalls. A compound that appears promising in a primary assay can fail in later stages due to off-target effects, assay artifacts, or a misunderstood mechanism. This is where the principle of orthogonal validation becomes indispensable. By employing multiple, distinct methodologies that measure different aspects of a compound's activity—from direct target binding to downstream cellular consequences—we can build a robust, self-validating case for its therapeutic potential.

This guide provides an in-depth framework for the orthogonal validation of 5-Fluoro-1H-indazol-6-amine , a compound belonging to the indazole class. Derivatives of indazole have demonstrated a wide spectrum of biological activities, including potent anti-tumor effects and kinase inhibition.[1][2] For instance, the related compound, N-(4-fluorobenzyl)-1H-indazol-6-amine, has shown significant anti-proliferative activity against the HCT116 human colorectal cancer cell line with an IC50 of 14.3 µM.[3][4]

Assuming 5-Fluoro-1H-indazol-6-amine was identified as a hit in a primary anti-proliferation screen, our goal is to move beyond this initial observation. We will outline a logical, multi-step strategy to confirm its activity, identify its molecular target, and verify its mechanism of action in a cellular context.

The Foundational Principle: Why Orthogonal Validation is Non-Negotiable

Relying on a single assay is a high-risk approach. A positive result could stem from compound autofluorescence, non-specific reactivity, or other interferences that are unique to that assay's format.[5] Orthogonal methods, by their nature, use different technologies and measure different biological endpoints.[6] If a compound demonstrates consistent activity across several mechanistically distinct assays, the confidence that it is a true, on-target modulator increases exponentially. This guide will use a hypothesized mechanism—kinase inhibition—as a framework for validation, a common activity for the indazole scaffold.[2]

Orthogonal_Validation_Workflow cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Confidence pheno_screen Phenotypic Screen (e.g., Anti-Proliferation Assay) target_engagement Direct Target Engagement (Biophysical) pheno_screen->target_engagement Hypothesis: Direct Target Binding cellular_moa Cellular MoA (Functional) pheno_screen->cellular_moa Hypothesis: Downstream Effects validated_hit Validated Hit (High Confidence) target_engagement->validated_hit Confirms Binding cellular_moa->validated_hit Confirms Function

Caption: Overall workflow for orthogonal validation of a phenotypic hit.

Part 1: Confirming the Phenotype - The Anti-Proliferation Assay

The first step is to robustly characterize the initial observation. The anti-proliferative activity of 5-Fluoro-1H-indazol-6-amine should be confirmed using a standard method such as the Sulforhodamine B (SRB) assay, which measures cell density based on total cellular protein content.

Comparative Data: Expected IC50 Values

The goal is to establish a dose-dependent effect and calculate a reliable IC50 value. This will be the benchmark against which all subsequent mechanistic data are compared.

CompoundTarget ClassHCT116 Anti-Proliferation IC50 (µM)Rationale for Inclusion
5-Fluoro-1H-indazol-6-amine Putative Kinase Inhibitor~10-20 (Hypothetical)Test Compound
SGI-1776 (Pim-1 Inhibitor)Known Kinase Inhibitor~1-5Positive Control (Specific)
Doxorubicin DNA Intercalator~0.1-1Positive Control (Different MoA)
DMSO Vehicle>100Negative Control

Note: SGI-1776 is a well-characterized inhibitor of Pim kinases, a plausible target family for novel indazole derivatives.

Part 2: The First Orthogonal Test - Direct Target Engagement

After confirming the phenotypic effect, we must ask: does the compound physically interact with its hypothesized target inside the cell? A powerful, label-free method to answer this is the Cellular Thermal Shift Assay (CETSA®) .

Causality Behind the Choice: Why CETSA®?

CETSA® leverages the principle that a protein's thermal stability changes upon ligand binding.[7] By heating intact cells or cell lysates treated with a compound to various temperatures, we can measure the amount of soluble (non-denatured) target protein remaining. A compound that binds its target will stabilize it, resulting in more soluble protein at higher temperatures compared to the vehicle control.

The key advantages of CETSA® are:

  • Physiological Relevance: It measures target engagement in a native cellular environment, accounting for cell permeability and intracellular competition.[7]

  • Label-Free: It requires no modification of the compound or the target protein, eliminating potential artifacts from labels or tags.[7]

  • Universality: It can be applied to virtually any protein target.

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA®

This protocol determines the compound concentration required to stabilize the target protein at a single, challenging temperature.

  • Cell Culture: Grow HCT116 cells to ~80% confluency.

  • Compound Treatment: Treat intact cells with a serial dilution of 5-Fluoro-1H-indazol-6-amine (e.g., 0.1 µM to 100 µM) and controls (DMSO, 10 µM SGI-1776) for 1 hour at 37°C.

  • Heating Step: Harvest cells and resuspend in PBS. Heat the cell suspensions at a predetermined optimal temperature (e.g., 52°C, which should denature ~50% of the target without treatment) for 3 minutes, followed by immediate cooling on ice.

  • Lysis: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Clarification: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (containing the soluble, stabilized protein) and analyze by Western Blot using an antibody specific for the hypothesized target (e.g., Pim-1 kinase).

  • Quantification: Densitometrically quantify the Western Blot bands and plot the relative amount of soluble protein against the compound concentration to determine the EC50 for thermal stabilization.

Comparative Data: Expected CETSA® Results
CompoundPim-1 Stabilization EC50 (µM)Interpretation
5-Fluoro-1H-indazol-6-amine ~15 (Hypothetical)Shows direct binding to Pim-1 in cells at a concentration consistent with its anti-proliferative IC50.
SGI-1776 ~2Confirms the assay is working and provides a benchmark for a known binder.
DMSO No stabilizationEstablishes the baseline level of soluble protein.

Part 3: The Second Orthogonal Test - Cellular Mechanism of Action

Confirming that the compound binds its target is a major step. The next critical validation is to show that this binding event leads to a functional consequence on the target's activity within the cell. For a kinase inhibitor, the most direct functional readout is a change in the phosphorylation of its downstream substrates.

Causality Behind the Choice: Why Phospho-Substrate Analysis?

Measuring the phosphorylation status of a known downstream substrate provides a direct link between target engagement and cellular pathway modulation.[8] A decrease in substrate phosphorylation upon compound treatment serves as strong evidence of target inhibition. One of the known substrates of Pim-1 kinase is the pro-apoptotic protein BAD. Phosphorylation of BAD at Ser112 by Pim-1 inhibits its pro-apoptotic function.

Kinase_Signaling_Pathway cluster_Pim1 Pim-1 Signaling Pim1 Pim-1 Kinase pBAD p-BAD (Ser112) (Inactive) Pim1->pBAD Phosphorylates BAD BAD Apoptosis Apoptosis BAD->Apoptosis Promotes pBAD->Apoptosis Inhibits Compound 5-Fluoro-1H-indazol-6-amine Compound->Pim1 Inhibits

Caption: Hypothesized inhibition of the Pim-1 kinase pathway.

Experimental Protocol: Western Blot for Phospho-BAD (Ser112)
  • Cell Culture & Treatment: Seed HCT116 cells and allow them to attach. Starve cells of serum overnight to reduce basal signaling, then treat with 5-Fluoro-1H-indazol-6-amine (at 1x, 5x, and 10x its anti-proliferation IC50), DMSO, and SGI-1776 for 2-4 hours.

  • Lysis: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with a primary antibody against phospho-BAD (Ser112) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with an ECL substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total BAD (to ensure changes are not due to protein degradation) and a loading control (e.g., GAPDH or β-Actin).

Comparative Data: Expected Phospho-BAD Results
Compound (Concentration)p-BAD (Ser112) LevelTotal BAD LevelInterpretation
DMSOHighStableBaseline kinase activity is high.
5-Fluoro-1H-indazol-6-amine (15 µM) Reduced Stable Demonstrates dose-dependent inhibition of Pim-1 kinase activity in cells.
5-Fluoro-1H-indazol-6-amine (75 µM) Strongly Reduced Stable Confirms strong target inhibition at higher concentrations.
SGI-1776 (10 µM)Strongly ReducedStableValidates the biological system and antibody performance.

Conclusion: Synthesizing the Evidence

By following this three-part validation funnel, we have constructed a robust, multi-faceted case for the activity of 5-Fluoro-1H-indazol-6-amine.

  • Confirmed Phenotype: The compound consistently inhibits cancer cell proliferation in a dose-dependent manner.

  • Confirmed Target Engagement: CETSA® results demonstrate that the compound physically binds to and stabilizes the hypothesized target, Pim-1 kinase, within intact cells at relevant concentrations.

  • Confirmed Mechanism of Action: Western blot analysis shows that this binding event translates into a functional inhibition of the kinase, evidenced by a decrease in the phosphorylation of its downstream substrate, BAD.

This confluence of data from three distinct methodologies provides high confidence that 5-Fluoro-1H-indazol-6-amine is a genuine inhibitor of the Pim-1 signaling pathway, and its anti-proliferative effects are, at least in part, mediated through this on-target mechanism. This self-validating system of evidence provides the trustworthiness required to advance the compound into further lead optimization and more complex preclinical studies.

References

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  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • ResearchGate. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. ResearchGate. [Link]

  • American Elements. (n.d.). 6-Fluoro-1H-indazol-5-amine. American Elements. [Link]

  • Chem-Impex International. (n.d.). 6-Fluoro (1H)indazole. Chem-Impex. [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Taylor & Francis Online. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Gilfillan, S., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLoS ONE. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.